2-(Benzyloxy)-3-fluorobenzaldehyde

Overview

Description

“2-(Benzyloxy)-3-fluorobenzaldehyde” is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named “2-(benzyloxy)benzaldehyde” was synthesized from 2-aminophenol and 2-(benzyloxy)benzaldehyde and isolated in cryogenic argon and N2 matrices . The three lowest-energy conformers predicted theoretically have been successfully trapped into the low-temperature matrices (10 K), and the IR spectra of the compound in both solid Ar and N2 have been assigned .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, a compound named “2-(benzyloxy)benzaldehyde” was characterized by 1H-, 13C-NMR and infrared spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactions of “this compound” can be analyzed based on its functional groups. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed based on its structure. For instance, a compound named “2-(Benzyloxy)benzaldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 359.0±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Rotational Spectroscopy Studies : The rotational spectra of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, closely related to 2-(Benzyloxy)-3-fluorobenzaldehyde, were analyzed using Fourier transform microwave spectroscopy. This study provides insights into the structural dynamics of such compounds (Sun, Lozada, & van Wijngaarden, 2018).

Synthesis and Antioxidant Activity : Research on 4-fluorobenzaldehyde, a variant of the compound , involved the synthesis of thiazolidin-4-one derivatives, which displayed promising antioxidant activity (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).

New Synthesis Methods for Indazoles : A study explored the synthesis of indazoles using o-fluorobenzaldehydes, indicating the potential of fluorobenzaldehydes in synthesizing pharmacologically relevant structures (Lukin, Hsu, Fernando, & Leanna, 2006).

Preparation of Benzylidene-Oxaindolizidines : Research involving 2-fluorobenzaldehyde focused on its reaction with pipecolic acid to form benzylidene-oxaindolizidines, which are of interest in medicinal chemistry (Möhrle, Mehrens, & Tot, 2003).

Hydrodefluorination Reactions : A study on 2-fluorobenzaldehyde explored a single-flask ortho-lithiation/borylation reaction, highlighting the challenges and mechanisms involved in such reactions (St-Jean et al., 2018).

Synthesis of Benzoxazines : Research on fluorobenzaldehyde led to the development of an efficient method for preparing 3,4-dihydro-2H-1,3-benzoxazines, which are significant in organic and medicinal chemistry (Tang, Zhu, Yan, Chang, & Liu, 2013).

Phase-Transfer Catalysis Synthesis : The synthesis of 4-{ 2-[N-methyl-N-( 2-pyridyl) ]aminoethoxy} benzaldehyde using 4-fluorobenzaldehyde demonstrates the role of fluorobenzaldehydes in complex organic synthesis (Bin-chang, 2012).

Applications in Adsorption Materials : A study utilized 4-fluorobenzaldehyde in the synthesis of microporous polyaminals, showcasing its role in creating materials for carbon dioxide adsorption (Li, Zhang, & Wang, 2016).

Anticancer Properties : Research on benzyloxybenzaldehyde derivatives demonstrated significant anticancer activity against HL-60 cells, highlighting the therapeutic potential of such compounds (Lin et al., 2005).

Safety and Hazards

The safety and hazards of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its structure and reactivity. For instance, a compound named “Benzyl chloride” is classified as a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

The future directions of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its potential applications. For instance, a compound named “2-(benzyloxy)benzaldehyde” was used in the synthesis of new anticancer drugs . Furthermore, UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound were reported .

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .

Biochemical Pathways

Benzylic compounds are known to influence a variety of biochemical pathways due to their reactivity and structural similarity to many biological molecules .

Pharmacokinetics

The compound’s molecular weight (23024) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s potential to undergo various reactions suggests that it could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyloxy-3-fluorobenzaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy and action could be influenced by factors such as pH, presence of other compounds, and individual patient characteristics.

Biochemical Analysis

Biochemical Properties

2-Benzyloxy-3-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base compounds through condensation reactions. These Schiff bases have been shown to possess antimicrobial properties . The compound interacts with various enzymes and proteins, including those involved in oxidation reactions, where the fluorine atom can be replaced . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.

Cellular Effects

2-Benzyloxy-3-fluorobenzaldehyde has been observed to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to alterations in metabolite levels . Additionally, it has been shown to impact the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

At the molecular level, 2-Benzyloxy-3-fluorobenzaldehyde exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to changes in enzyme conformation and activity . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyloxy-3-fluorobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells.

Dosage Effects in Animal Models

The effects of 2-Benzyloxy-3-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways. At high doses, it can induce toxic effects, including oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.

Metabolic Pathways

2-Benzyloxy-3-fluorobenzaldehyde is involved in various metabolic pathways, including those related to oxidation and reduction reactions. The compound interacts with enzymes such as pyruvate decarboxylase, leading to the formation of intermediates like phenylacetyl carbinol . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, 2-Benzyloxy-3-fluorobenzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

2-Benzyloxy-3-fluorobenzaldehyde exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name |

3-fluoro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOFPOWVZRQGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625571 | |

| Record name | 2-(Benzyloxy)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148872-79-1 | |

| Record name | 2-(Benzyloxy)-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

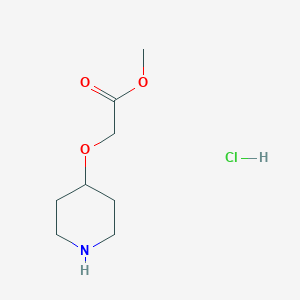

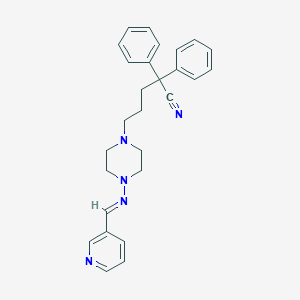

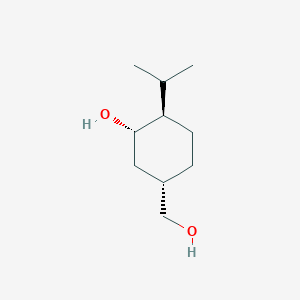

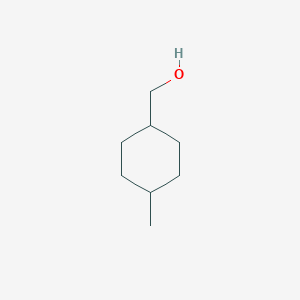

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.